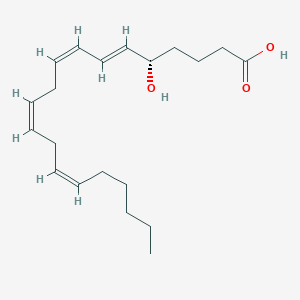

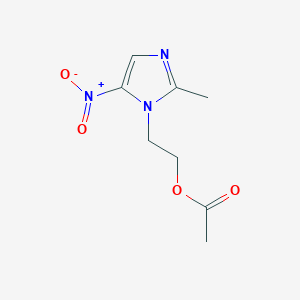

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine

説明

Synthesis Analysis

The synthesis of N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine and related compounds often involves enzymatic pathways. For instance, Tinto et al. (2021) explored the synthesis and molecular targets of a related N-linoleoyl-ethanolamine derivative, demonstrating the role of enzymes like 15-lipoxygenase in producing bioactive metabolites from NAE precursors (Tinto et al., 2021).

Molecular Structure Analysis

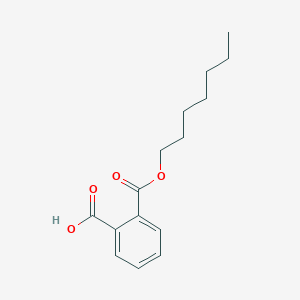

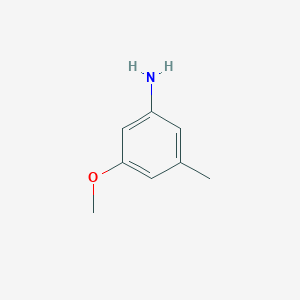

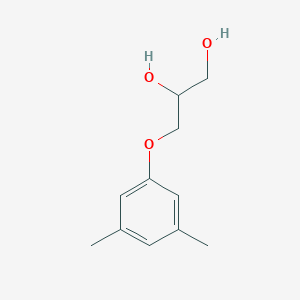

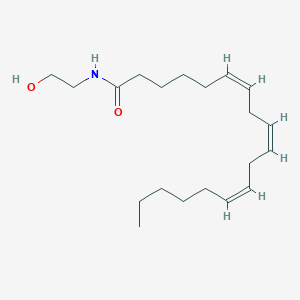

The molecular structure of N-acyl-ethanolamines, including N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, is characterized by a fatty acid chain attached to an ethanolamine group. Structural analyses often employ techniques such as NMR and IR spectroscopy to determine the configuration of the carbon-carbon double bonds and the orientation of functional groups. Zhang Xue-tong (2002) synthesized derivatives of quaternary ammonium salts of ethanolamine, providing insight into their molecular structures through spectroscopic methods (Zhang Xue-tong, 2002).

Chemical Reactions and Properties

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine may undergo various chemical reactions, especially those typical of fatty acid derivatives and ethanolamines. These reactions can include hydrolysis, oxidation, and involvement in enzymatic pathways leading to the formation of secondary metabolites. Studies like that of Hamberg (1984) provide insights into the enzymatic and non-enzymatic oxidation reactions of related fatty acids, which are crucial for understanding the chemical behavior of N-acyl-ethanolamines (Hamberg, 1984).

科学的研究の応用

Metabolism in Myelinating Brain

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine plays a role in the metabolism of long-chain polyunsaturated alcohols in the brain. A study by Su and Schmid (1972) found that when administered to rats, this compound was incorporated into various moieties of brain ethanolamine phosphatides. This demonstrates its involvement in brain lipid metabolism, particularly in the formation of di- and triunsaturated alkyl and alk-1-enyl glycerols, as well as in the oxidation to fatty acids (Su & Schmid, 1972).

Role in Bacterial Pathogens

Ethanolamine, a component of this compound, is utilized by bacteria as a source of carbon and/or nitrogen. Garsin (2010) highlights the complex biology and chemistry of ethanolamine utilization, linking it to bacterial pathogenesis. This research provides insights into how certain bacteria harness ethanolamine for survival and pathogenicity, emphasizing the significance of this compound in microbiology (Garsin, 2010).

Synthesis in Agricultural Chemistry

The synthesis of related compounds, like (3Z,6Z,9Z)-3,6,9-nonadecatriene from alpha-linolenic acid, has applications in agricultural chemistry. Wang and Zhang (2007) reported an efficient synthesis method, highlighting its relevance in producing pheromones for lepidopterous insect pests control (Wang & Zhang, 2007).

Synthesis from Natural Fats

Karaulov et al. (2004) synthesized ethanolamides of polyunsaturated fatty acids, including N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, from natural fats. Their study ensured the polyunsaturated fatty acids did not isomerize during aminolysis, highlighting the stability of these compounds under certain conditions. This research contributes to the understanding of synthesizing ethanolamides from natural sources (Karaulov et al., 2004).

Pharmaceutical Applications

Tinto et al. (2021) explored the synthesis of bioactive metabolites of N-linoleoyl-ethanolamine, a related compound. Their research has implications in understanding the biological importance of these compounds, particularly in contexts like inflammation and pain management (Tinto et al., 2021).

Pheromone Synthesis in Insects

Research by Yamakawa et al. (2009) on the synthesis of (6Z,9Z,12Z)-6,9,12-Octadecatriene, closely related to N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine, reveals its role as a pheromone in insects. This study contributes to the understanding of pheromone synthesis and its applications in controlling pest populations (Yamakawa et al., 2009).

特性

IUPAC Name |

(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDUNUMTOBLEPM-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202613 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine | |

CAS RN |

150314-37-7 | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。